Mycochromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycochromone is an organic compound belonging to the class of chromones, which are characterized by a benzopyran-4-one moiety . Chromones are known for their diverse biological activities and are often found in natural products. This compound, specifically, has been identified as a secondary metabolite produced by certain fungal species .
Vorbereitungsmethoden
The synthesis of mycochromone typically involves the condensation of ortho-hydroxyacetophenone with ethyl formate in the presence of a base, followed by acid-catalyzed cyclization This method is efficient and yields a high purity product
Analyse Chemischer Reaktionen
Mycochromone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: Mycochromone exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Its unique chemical structure allows for the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of mycochromone involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with essential biological functions makes it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Mycochromone can be compared to other chromone derivatives such as:
Mycoxanthone: Another fungal metabolite with similar biological activities.
Rosigenin: Known for its phytotoxic properties.
What sets this compound apart is its unique combination of a 2,3-disubstituted-5-hydroxychromone structure with a vinyl and di-methyl-malonyl group
Eigenschaften
71339-45-2 | |
Molekularformel |
C16H14O7 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
dimethyl 2-(2-ethenyl-5-hydroxy-4-oxochromen-3-yl)propanedioate |
InChI |
InChI=1S/C16H14O7/c1-4-9-12(13(15(19)21-2)16(20)22-3)14(18)11-8(17)6-5-7-10(11)23-9/h4-7,13,17H,1H2,2-3H3 |
InChI-Schlüssel |
CJFIRBOMWZKLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=C(OC2=CC=CC(=C2C1=O)O)C=C)C(=O)OC |
melting_point |
148 - 149 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.